molecular formula C4H12N4O2 B7884523 Urea,N,N''-1,2-ethanediylbis-

Urea,N,N''-1,2-ethanediylbis-

Cat. No.: B7884523
M. Wt: 148.16 g/mol
InChI Key: GWJBMEMOPTZCIG-UHFFFAOYSA-N
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Description

Urea, N,N’'-1,2-ethanediylbis-: is an organic compound that belongs to the class of ureas. It is a derivative of urea where two urea molecules are linked by an ethylene bridge. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N,N’'-1,2-ethanediylbis- typically involves the reaction of ethylenediamine with urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Ethylenediamine+2UreaUrea, N,N”-1,2-ethanediylbis-+Ammonia\text{Ethylenediamine} + 2 \text{Urea} \rightarrow \text{Urea, N,N''-1,2-ethanediylbis-} + \text{Ammonia} Ethylenediamine+2Urea→Urea, N,N”-1,2-ethanediylbis-+Ammonia

The reaction is usually conducted at elevated temperatures and may require the presence of a catalyst to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of Urea, N,N’'-1,2-ethanediylbis- involves large-scale reactors where ethylenediamine and urea are mixed in precise stoichiometric ratios. The reaction is carried out under high pressure and temperature to maximize yield. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’'-1,2-ethanediylbis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, Urea, N,N’'-1,2-ethanediylbis- is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study protein denaturation and stabilization. It is also employed in the development of enzyme inhibitors.

Medicine

In the medical field, Urea, N,N’'-1,2-ethanediylbis- is investigated for its potential therapeutic applications, including its use as a drug delivery agent and in the formulation of pharmaceuticals.

Industry

Industrially, this compound is used in the production of resins, plastics, and adhesives. It is also employed in the manufacture of agrochemicals and fertilizers.

Mechanism of Action

The mechanism of action of Urea, N,N’'-1,2-ethanediylbis- involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their structure and function. This can result in the inhibition or activation of enzymatic activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Urea: A simpler compound with a single urea group.

    Biuret: Contains two urea groups linked by a nitrogen atom.

    Ethylenediamine: A diamine compound used as a precursor in the synthesis of Urea, N,N’'-1,2-ethanediylbis-.

Uniqueness

Urea, N,N’'-1,2-ethanediylbis- is unique due to its ethylene bridge linking two urea groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that simpler urea derivatives cannot fulfill.

Properties

IUPAC Name

ethene;urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4.2CH4N2O/c1-2;2*2-1(3)4/h1-2H2;2*(H4,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJBMEMOPTZCIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C.C(=O)(N)N.C(=O)(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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